N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxazolo intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly as a cholinesterase enzyme inhibitor, which could be useful in treating diseases like Alzheimer’s.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Material Science: The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety and has been studied for its potential therapeutic effects.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another similar compound with antibacterial properties.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzodioxin, oxazolo, and pyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-9-7-12(15-10(2)20-24-17(15)18-9)16(21)19-11-3-4-13-14(8-11)23-6-5-22-13/h3-4,7-8H,5-6H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUFRFHEDFCJGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.